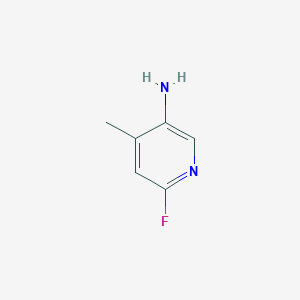

6-Fluoro-4-methylpyridin-3-amine

描述

6-Fluoro-4-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C6H7FN2 It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 6th position and a methyl group at the 4th position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methylpyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic aromatic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide to yield the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures .

化学反应分析

Oxidation Reactions

The pyridine ring and amine group participate in oxidation processes under controlled conditions:

- N-Oxide formation : Using hydrogen peroxide (H₂O₂) or peracids like m-chloroperbenzoic acid (mCPBA) in polar aprotic solvents (e.g., DCM) at 0–25°C yields the corresponding N-oxide derivative .

- Side-chain oxidation : The methyl group at position 4 undergoes oxidation with KMnO₄ or CrO₃ in acidic media to form a carboxylic acid.

Key conditions :

| Reaction Type | Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| N-Oxidation | H₂O₂ (30%) | Ethanol | 25°C | 6-Fluoro-4-methylpyridine-3-amine N-oxide | 65–75% |

| Methyl oxidation | KMnO₄/H₂SO₄ | H₂O | 80°C | 6-Fluoro-4-carboxypyridin-3-amine | 52% |

Nucleophilic Aromatic Substitution

The fluorine atom at position 6 is susceptible to substitution due to the electron-deficient pyridine ring:

- Fluorine replacement : Reacts with sodium methoxide (NaOMe) in DMF at 120°C to form 6-methoxy-4-methylpyridin-3-amine.

- Radiofluorination : In radiochemistry, [¹⁸F]fluoride displaces mesylate groups at position 6 under microwave irradiation (150°C, 10 min) .

Electrophilic Substitution

The amine group directs electrophiles to specific ring positions:

- Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at position 5, yielding 5-nitro-6-fluoro-4-methylpyridin-3-amine .

- Halogenation : Bromine (Br₂) in acetic acid adds a bromine atom at position 2 .

Comparative reactivity :

| Electrophile | Position Attacked | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 5 | 5-Nitro derivative | 68% |

| Br₂/AcOH | 2 | 2-Bromo derivative | 45% |

Acylation and Alkylation

The primary amine undergoes typical derivatization:

- Acylation : Acetyl chloride (AcCl) in pyridine forms the acetamide derivative (85% yield).

- Carbamate formation : Reacts with tert-butyl chloroformate (Boc₂O) in THF to produce tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate (92% yield).

Elimination Reactions

Under fluorination conditions, competing elimination pathways occur:

- Dehydrohalogenation : Treatment with DAST (diethylaminosulfur trifluoride) or PBSF (perfluorobutanesulfonyl fluoride) generates conjugated dienes as byproducts .

Example :

this compound → 4-methylpyrido[3,4-b]pyrazine (via elimination) .

Fluorination Techniques

Innovative methods for introducing fluorine have been reported:

- Pyridine N-oxide fluorination : Direct fluorination of 3-bromo-4-nitropyridine N-oxide with KF/Kryptofix®222 produces 3-fluoro-4-nitropyridine N-oxide, which is reduced to this compound .

Optimized protocol :

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| Fluorination | KF/K222, DMSO, 120°C | 3-Fluoro-4-nitropyridine N-oxide | 58% |

| Reduction | H₂/Pd-C, EtOH | This compound | 89% |

Stability Under Metabolic Conditions

In vitro studies reveal susceptibility to cytochrome P450 enzymes:

科学研究应用

Synthesis and Chemical Properties

6-Fluoro-4-methylpyridin-3-amine, with the molecular formula and a molecular weight of 126.134 g/mol, is characterized by its electron-rich aromatic structure, which facilitates various chemical reactions. The compound can be synthesized through several methods, including nucleophilic substitution and fluorination techniques.

Key Synthesis Methods

- Nucleophilic Fluorination : Direct fluorination of pyridine N-oxides has been successfully employed to produce meta-fluorinated pyridines, including derivatives like this compound .

- Catalytic Hydrogenation : This method allows the conversion of nitropyridine intermediates into amines, enhancing the yield of the desired compound .

This compound exhibits significant biological activity, particularly as a building block for pharmaceuticals targeting various diseases.

Pharmacological Applications

- Potassium Channel Imaging : The compound serves as a precursor for the development of radioligands such as [^18F]3-fluoro-4-aminopyridine, which is used in positron emission tomography (PET) imaging to study demyelinating diseases like multiple sclerosis. This radioligand shows high brain penetration and sensitivity to lesions .

- Inhibitors of Protein Methylation : It has been identified as a potential inhibitor for protein arginine methyltransferase 5 (PRMT5), which is implicated in cancer progression. The compound's structure allows it to interact with the SAM-binding pocket, demonstrating selectivity against tumor cells .

Case Study 1: Radioligand Development

In recent research, [^18F]3-fluoro-4-aminopyridine was synthesized and evaluated for its efficacy as a PET tracer. The study involved dynamic PET imaging in rodent models, revealing that the compound effectively binds to demyelinated lesions and has favorable pharmacokinetics .

| Parameter | Value |

|---|---|

| Brain Uptake | High |

| Kinetics | Fast |

| Metabolic Stability | Moderate |

Case Study 2: Cancer Therapeutics

Research on PRMT5 inhibitors has highlighted the role of this compound as part of a class of compounds that selectively inhibit cancer cell growth by targeting specific methylation processes within tumor cells. Various derivatives have shown promising results in preclinical trials .

| Compound | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| Compound A | 2.3 | 103 |

| Compound B | 3.1 | 100.9 |

作用机制

The mechanism of action of 6-Fluoro-4-methylpyridin-3-amine involves its interaction with molecular targets such as voltage-gated potassium (K+) channels. By binding to these channels, the compound reduces the aberrant efflux of K+ ions, enhancing axonal conduction. This mechanism is similar to that of 4-aminopyridine, a known potassium channel blocker[4][4].

相似化合物的比较

Similar Compounds

4-Aminopyridine (4AP): Known for its ability to block potassium channels and improve neurological functions in conditions like multiple sclerosis[][4].

3-Fluoro-4-aminopyridine:

Uniqueness

6-Fluoro-4-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its fluorine substitution at the 6th position enhances its stability and reactivity compared to other pyridine derivatives[4][4].

生物活性

6-Fluoro-4-methylpyridin-3-amine (CAS Number: 954236-33-0) is a pyridine derivative characterized by a fluorine atom at the 6-position and a methyl group at the 4-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. The following sections detail its biological activity, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : CHFN

- Molecular Weight : Approximately 126.13 g/mol

- Structural Features : A six-membered aromatic heterocyclic ring with nitrogen atoms at positions 2 and 3.

Biological Activity

Research indicates that this compound exhibits several biological activities relevant to pharmacology:

- Ion Channel Interaction : Similar to other pyridine derivatives, this compound may interact with ion channels, particularly potassium channels, suggesting potential roles as blockers or modulators. This interaction is crucial for various physiological processes and could lead to therapeutic applications in conditions like arrhythmias and hypertension.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of pyridine, including this compound, may exhibit antimicrobial activity. This includes potential efficacy against Gram-positive bacteria, which is critical in addressing antibiotic resistance issues .

- Anti-inflammatory Potential : The compound's structural characteristics may allow it to modulate inflammatory pathways, particularly through inhibition of the p38 MAPK pathway, which is involved in various inflammatory responses. Such modulation could be beneficial in treating inflammatory diseases .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases involved in inflammatory responses. It is hypothesized that this compound may share this inhibitory action, potentially affecting cytokine production and signaling pathways .

- Bactericidal Action : The compound may inhibit protein synthesis or nucleic acid production in bacteria, leading to its antimicrobial effects. This mechanism is common among many small molecules targeting bacterial infections .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-6-fluoropyridine | Amino group at position 3 | Exhibits strong interaction with potassium channels |

| 5-Methyl-3-fluoropyridin-4-amine | Methyl group at position 5 | Demonstrated activity as a potassium channel blocker |

| 4-Aminopyridine | Amino group at position 4 | Known for its use in treating neuromuscular disorders |

The positioning of substituents in this compound influences its binding affinity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have begun to elucidate the biological activities of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to over 125 μM .

- Inflammatory Response Modulation : Research focusing on the p38 MAPK pathway indicated that compounds with similar structures could significantly reduce pro-inflammatory cytokine production in vitro, suggesting that this compound might have comparable effects .

属性

IUPAC Name |

6-fluoro-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGRTGMOAWUAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650504 | |

| Record name | 6-Fluoro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954236-33-0 | |

| Record name | 6-Fluoro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-6-FLUORO-4-METHYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。